

# TP-238 Hydrochloride Target Engagement: A Technical Guide

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## Compound of Interest

Compound Name: TP-238 hydrochloride

Cat. No.: B3026080

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This technical guide provides an in-depth overview of target engagement studies for **TP-238 hydrochloride**, a chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

## Quantitative Target Engagement and Selectivity Data

**TP-238 hydrochloride** has been characterized through various biochemical and cellular assays to determine its potency, binding affinity, and selectivity for its primary targets, CECR2 and BPTF. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Binding Affinity of TP-238

Target	Assay Type	Metric	Value (nM)
CECR2	AlphaScreen	IC <sub>50</sub>	30[1]
BPTF	AlphaScreen	IC <sub>50</sub>	350[1]
CECR2	Isothermal Titration Calorimetry (ITC)	K <sub>d</sub>	10[1]
BPTF	Isothermal Titration Calorimetry (ITC)	K <sub>d</sub>	120[1]

Table 2: Cellular Target Engagement of TP-238

Target	Assay Type	Metric	Value (nM)
CECR2	NanoBRET™	EC <sub>50</sub>	200-300
BPTF	NanoBRET™	EC <sub>50</sub>	200-300

Table 3: Selectivity Profile of TP-238

Off-Target	Assay Type	Metric	Value (μM)
BRD9	Biochemical Assay	IC <sub>50</sub>	1.4[1]
338 Kinases	Kinase Panel Screen	-	No activity at 1 μM[1]

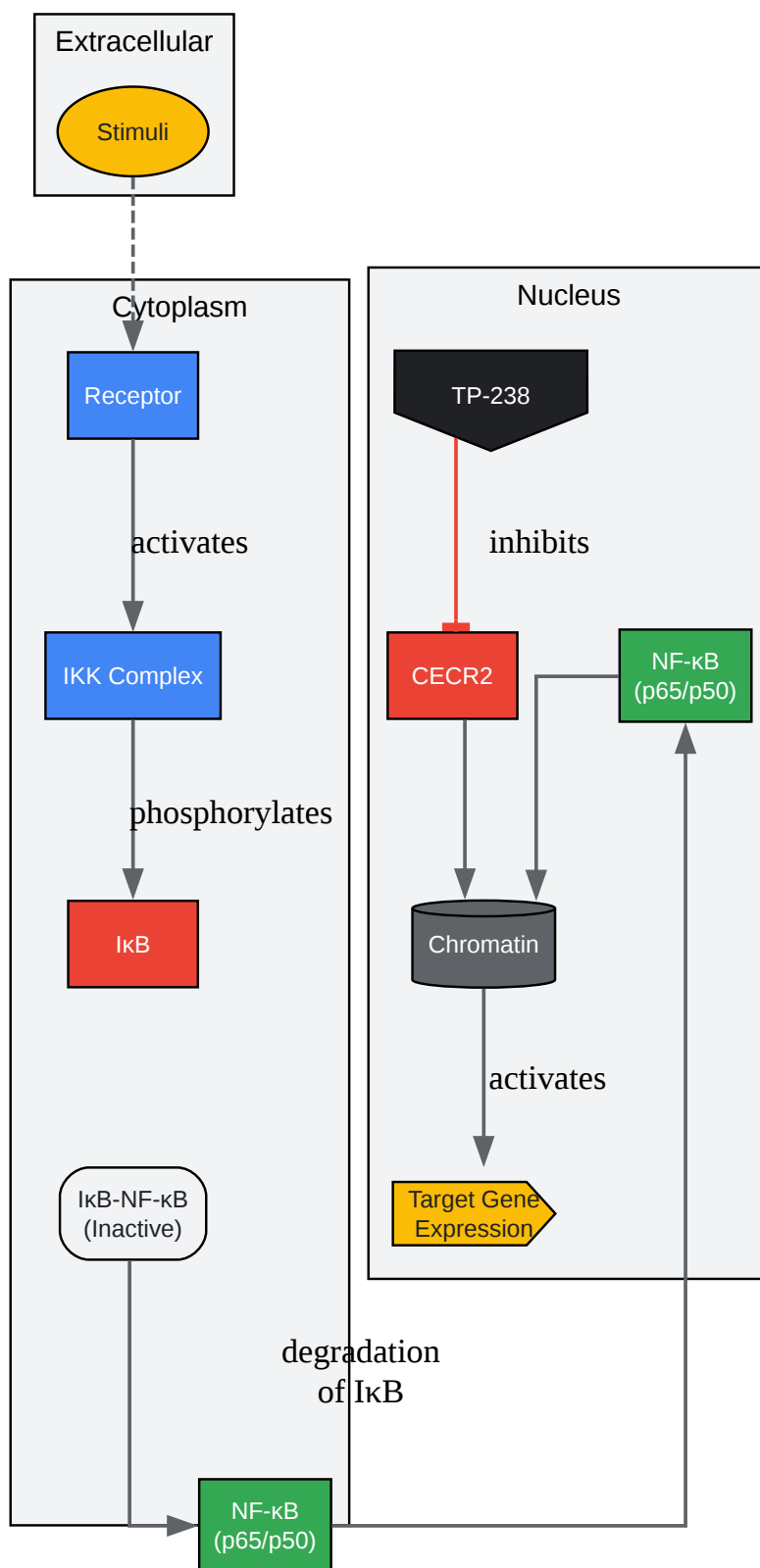
## Core Signaling Pathways

TP-238's targets, CECR2 and BPTF, are integral components of chromatin remodeling complexes that play crucial roles in regulating gene expression. Their inhibition by TP-238 can impact downstream signaling pathways implicated in cancer and other diseases.

### CECR2 and the NF-κB Signaling Pathway

CECR2 has been shown to be a positive regulator of the NF-κB signaling pathway. It interacts with the RELA (p65) subunit of NF-κB, promoting its recruitment to target gene promoters and enhancing transcriptional activation. This is particularly relevant in contexts such as breast

cancer metastasis, where CECR2-mediated NF- $\kappa$ B activation can drive the expression of genes involved in inflammation, cell survival, and invasion.

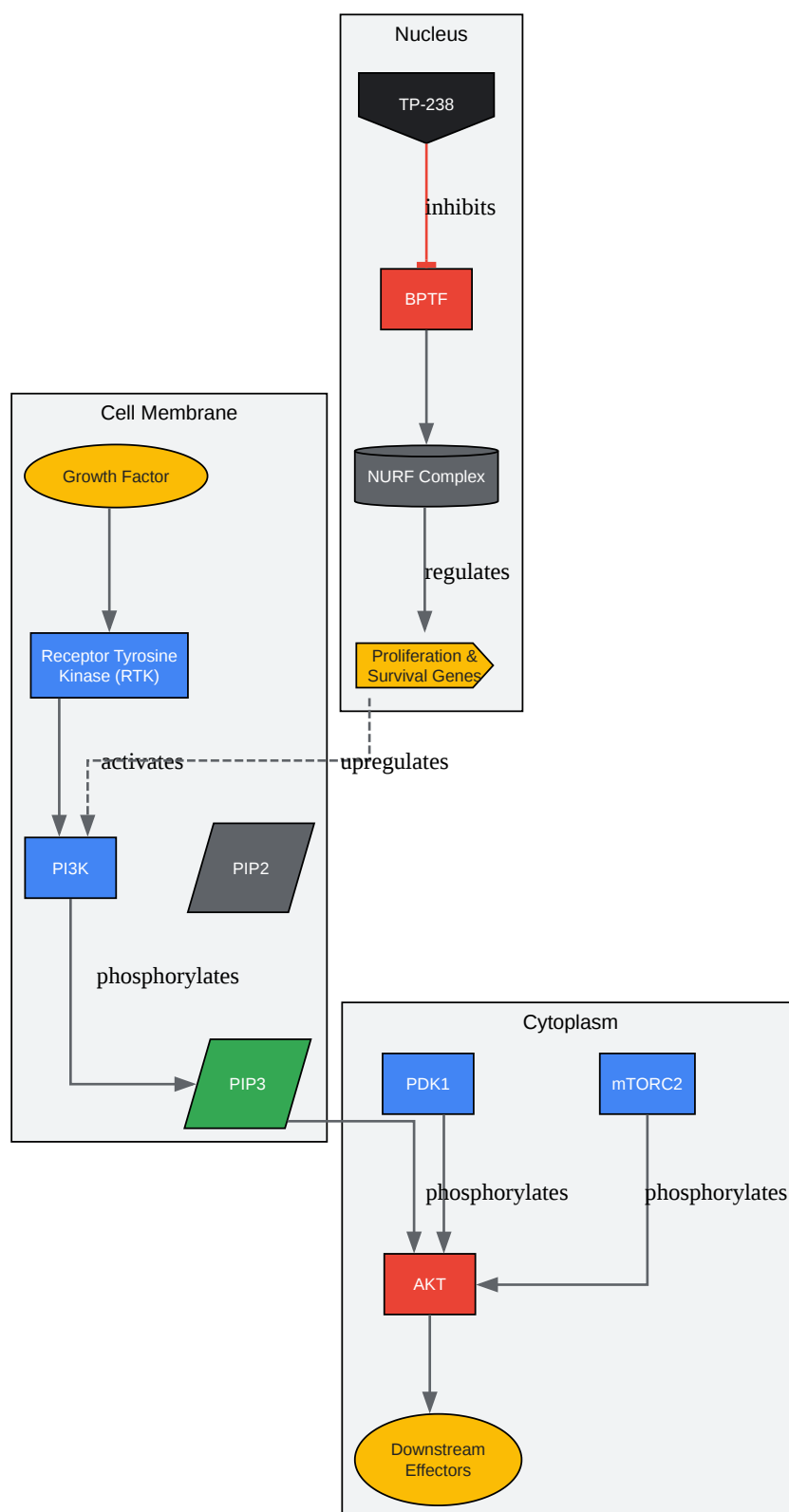


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CECR2-mediated activation of the NF- $\kappa$ B signaling pathway and its inhibition by TP-238.

## **BPTF and the PI3K/AKT Signaling Pathway**

BPTF, a core component of the Nucleosome Remodeling Factor (NURF) complex, has been implicated in the positive regulation of the PI3K/AKT signaling pathway. Knockdown of BPTF has been shown to suppress the phosphorylation of key components of this pathway, leading to decreased cell proliferation and survival. This positions BPTF as a critical upstream regulator of a major cancer-associated signaling cascade.

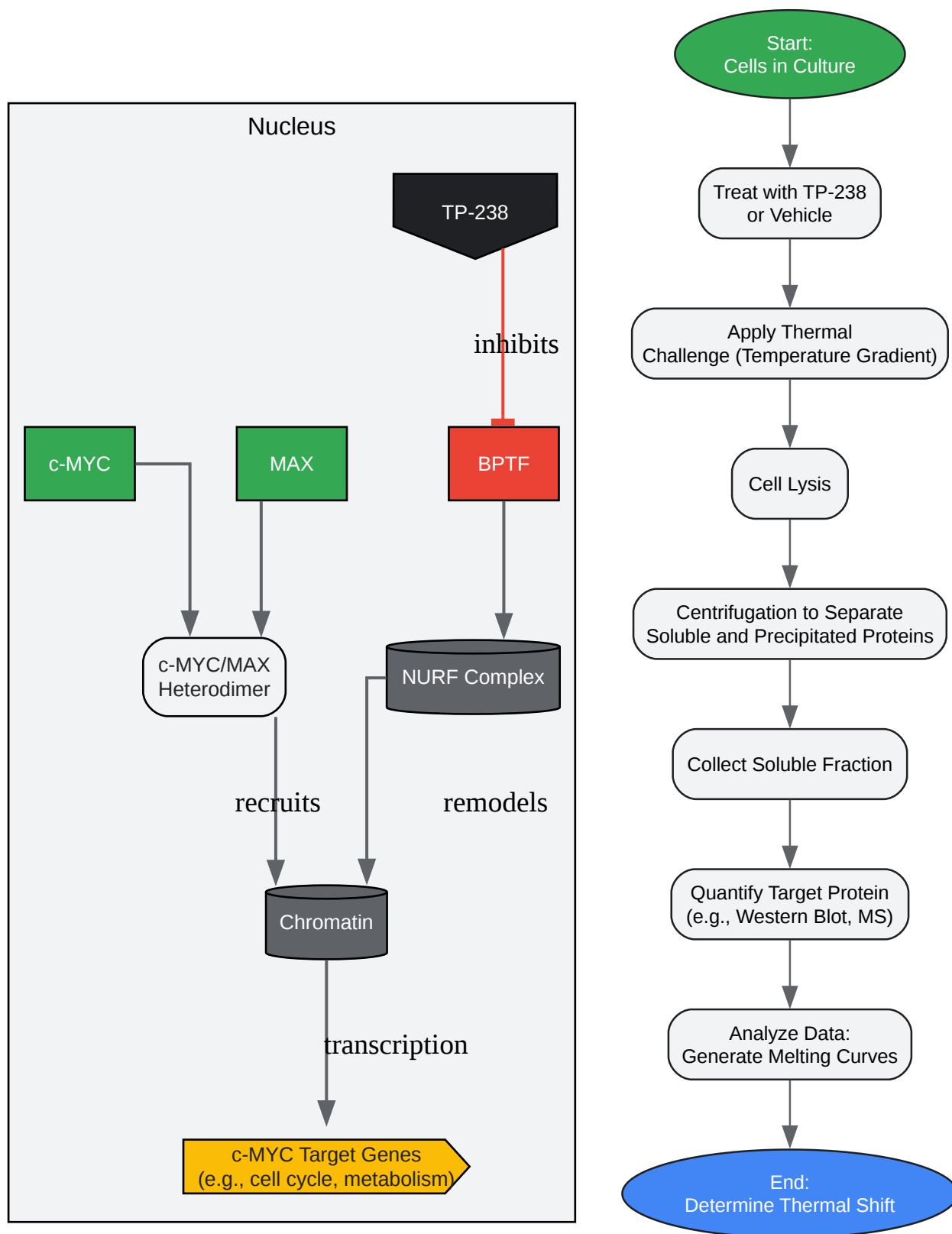


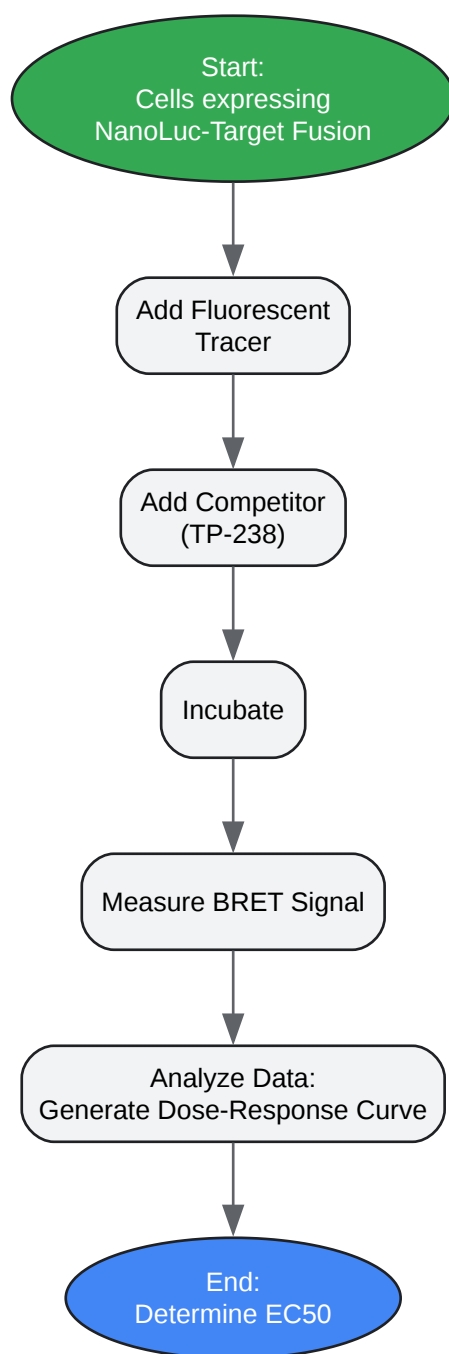
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BPTF's role in positively regulating the PI3K/AKT pathway and its inhibition by TP-238.

## BPTF and c-MYC-Dependent Transcription

BPTF is a critical co-factor for the oncogenic transcription factor c-MYC. BPTF interacts with c-MYC and is required for its recruitment to chromatin at target gene promoters. By remodeling chromatin, the BPTF-containing NURF complex facilitates c-MYC's access to DNA, thereby enabling the transcription of genes involved in cell cycle progression, proliferation, and metabolism. Inhibition of BPTF with TP-238 can therefore disrupt c-MYC's oncogenic functions.





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## References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [TP-238 Hydrochloride Target Engagement: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026080#tp-238-hydrochloride-target-engagement-studies]

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